molecular formula C11H13BrO2 B146710 Ethyl 3-(2-bromophenyl)propanoate CAS No. 135613-33-1

Ethyl 3-(2-bromophenyl)propanoate

Cat. No. B146710
M. Wt: 257.12 g/mol
InChI Key: ZKICRDRBPPOQLM-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromophenyl)propanoate is a chemical compound that is part of a broader class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols, and they often possess distinctive odors and are used in a variety of chemical reactions and applications.

Synthesis Analysis

The synthesis of related bromophenyl propanoate esters can involve various chemical routes. For instance, ethyl 2-bromo-3-allyloxy- and 3-(propargyloxy)propanoates have been synthesized through electroreductive radical cyclization catalyzed by nickel complexes . Another synthesis route for a similar compound, ethyl 2-bromo-3,3,3-trifluoropropanoate, involves the oxidation of corresponding acetals, which are formed by the radical addition of halogenated compounds to ethyl vinyl ether . Additionally, ethyl 2-(4-bromomethylphenyl)propionate, a key intermediate for certain pharmaceuticals, has been synthesized from toluene using Friedel-Crafts reaction and bromination .

Molecular Structure Analysis

The molecular structure of ethyl 3-(2-bromophenyl)propanoate would consist of an ethyl ester group attached to a propanoic acid backbone, with a bromophenyl group attached to the middle carbon of the propanoate. The presence of the bromine atom on the phenyl ring would influence the electronic properties of the molecule and could facilitate further chemical reactions.

Chemical Reactions Analysis

Compounds similar to ethyl 3-(2-bromophenyl)propanoate can participate in various chemical reactions. For example, the presence of a bromine atom on the aromatic ring makes it a suitable candidate for further functionalization through nucleophilic aromatic substitution reactions . The ester group could also be involved in hydrolysis reactions under basic or acidic conditions, converting it back to the corresponding carboxylic acid and alcohol.

Physical and Chemical Properties Analysis

While specific data on ethyl 3-(2-bromophenyl)propanoate is not provided, esters generally have distinct physical and chemical properties. They tend to have pleasant odors and are commonly used as flavorings and fragrances. The physical properties such as melting point, boiling point, and solubility are influenced by the molecular weight and structure of the ester. The presence of a bromine atom would increase the molecular weight and could affect the compound's density and refractive index. Chemical properties would include reactivity towards nucleophiles and susceptibility to hydrolysis.

Scientific Research Applications

Synthesis Methods

Ethyl 3-(2-bromophenyl)propanoate is an intermediate in various synthesis methods. For example, it has been used in the synthesis of ethyl 3‐(3‐aminophenyl)propanoate through a process involving tandem Knoevenagel condensation/alkylidene reduction, followed by reduction of the intermediate 3‐(3‐nitrophenyl)propanoic acid. This method highlights the compound's role in producing derivatives with potential applicability in medicinal chemistry (Nagel, Radau, & Link, 2011).

Copolymer Synthesis

Ethyl 3-(2-bromophenyl)propanoate has also found use in the development of novel copolymers. It has been involved in the preparation of ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which were then copolymerized with styrene to create materials with potential applications in the polymer industry, showcasing its versatility beyond pharmaceutical chemistry (Kharas et al., 2016).

Antimicrobial Agent Synthesis

Furthermore, ethyl 3-(2-bromophenyl)propanoate derivatives have been investigated for their potential antimicrobial properties. One study focused on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents, demonstrating the compound's foundational role in creating new therapeutic agents (Doraswamy & Ramana, 2013).

Material Science Applications

In the realm of material science, derivatives of ethyl 3-(2-bromophenyl)propanoate have been studied for their applications in creating advanced materials. For instance, the synthesis of copolymers with specific structural features for improved thermal stability and decomposition properties illustrates the chemical's utility in engineering high-performance materials (Kharas et al., 2017).

Chemical Reaction Studies

Chemical reaction studies involving ethyl 3-(2-bromophenyl)propanoate have expanded our understanding of reaction mechanisms and product formation, such as the electrochemical reduction of bromo propargyloxy esters at silver cathodes in dimethylformamide. These studies contribute to a broader knowledge of organic synthesis techniques and reaction optimization (Henderson et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The future directions of Ethyl 3-(2-bromophenyl)propanoate are not specified in the search results. Given that it is provided to early discovery researchers , it may be used in various fields of study, including organic chemistry and medicinal chemistry.

properties

IUPAC Name

ethyl 3-(2-bromophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKICRDRBPPOQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442513
Record name Ethyl 3-(2-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-bromophenyl)propanoate

CAS RN

135613-33-1
Record name Ethyl 3-(2-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 2 L 4-necked round bottom flask that was equipped with an overhead stirrer, an addition funnel, a condenser and a temperature-probe, was added the solution of sodium ethoxide/ethanol (21% wt. %, 161.8 g) at 20–25° C. under nitrogen. Ethyl 2-benzylacetoacetate (103.1 g, 0.454 mole) was added dropwise. The resulting solution was stirred at 20–25° C. for 30 minutes. The reaction mixture was then cooled to −35° C. with a dry ice/acetone bath. N-Bromosuccinimide (NBS; 97.95 g, 0.545 mole) was added portion-wise over 30 minutes. After the addition was over, the reaction mixture was stirred at −35° C. for 1 hr before warming up to 20–25° C. and it was stirred for an additional 2 hrs. The reaction was then quenched with water (400 mL) and ethyl acetate (600 mL) was added. The layers were separated and the product was extracted from aqueous layer with ethyl acetate (400 mL×3). The combined organic layers was washed with saturated sodium bicarbonate twice (400 mL×2), water twice (400 mL×2) and brine (500 mL). After the removal of solvent, the product (crude, 132 g) was distilled under reduced pressure. Ethyl 2-bromo-3-benzenepropanoate (97.7 g) was obtained at yield 83.7%.
Name
sodium ethoxide ethanol
Quantity
161.8 g
Type
reactant
Reaction Step One
Quantity
103.1 g
Type
reactant
Reaction Step Two
Quantity
97.95 g
Type
reactant
Reaction Step Three

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